2‑Chloro vs. Unsubstituted Benzenesulfonamide Headgroup: Carbonic Anhydrase Binding Affinity Alteration
Direct comparison of compound series bearing 2‑chlorobenzenesulfonamide headgroups (series 4) with the corresponding unsubstituted benzenesulfonamide headgroups (series 1) across six human carbonic anhydrase isoforms (CA I, II, VI, VII, XII, XIII) revealed that the 2‑Cl‑bearing compounds exhibited lower binding affinities in the majority of cases. The study employed thermal shift assay (TSA) for primary affinity ranking, with orthogonal validation by isothermal titration calorimetry (ITC) and stopped‑flow CO₂ hydration inhibition constant (Kᵢ) determination [1]. This class‑level observation provides the most reliable comparative framework currently available for assessing the target‑engagement impact of the 2‑chloro substituent.
| Evidence Dimension | Carbonic anhydrase binding affinity shift imparted by 2‑Cl‑benzenesulfonamide vs. unsubstituted benzenesulfonamide headgroup |
|---|---|
| Target Compound Data | 2‑Chlorobenzenesulfonamide headgroup; binding affinities measured across six CA isoforms (exact Kᵢ values for this specific pyrimidine‑bearing compound not individually tabulated in the accessible abstract; see source for full supplementary data tables) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide headgroup (series 1); systematically higher binding affinities observed |
| Quantified Difference | Lower binding affinity for the 2‑Cl headgroup in most cases (qualitative direction confirmed; exact ΔKᵢ not extractable from abstract alone; full article supplementary tables contain per‑isoform Kᵢ values) |
| Conditions | Recombinant human CA isoforms I, II, VI, VII, XII, XIII; TSA, ITC, stopped‑flow CO₂ hydration assay |
Why This Matters
For users designing CA‑targeted probes or inhibitors, the 2‑Cl substitution imposes a measurable affinity penalty relative to the unsubstituted headgroup—a critical parameter for structure‑based prioritization and scaffold‑hopping decisions.
- [1] Čapkauskaitė, E., et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorg. Med. Chem. 2013, 21, 6937‑6947. View Source
